2-Chloro-6-(chloromethoxy)benzonitrile
Description
2-Chloro-6-(chloromethoxy)benzonitrile is a halogenated benzonitrile derivative featuring a chlorine atom at the 2-position and a chloromethoxy (-OCH₂Cl) group at the 6-position of the aromatic ring. Chlorinated benzonitriles are typically utilized as intermediates in pharmaceutical synthesis, agrochemicals, or as ligands in receptor modulation . The chloromethoxy group likely enhances electrophilicity and influences solubility compared to non-halogenated analogs.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2-chloro-6-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2 |
InChI Key |
MRALSGYUKVBWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)OCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-chloro-6-hydroxybenzonitrile using thionyl chloride or phosphorus oxychloride to introduce the chloromethoxy group . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as aluminum chloride, can enhance the reaction efficiency and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-Chloro-6-(chloromethoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethoxy (-O-CF₃) and trifluoromethyl (-CF₃) substituents increase lipophilicity and metabolic stability, making these analogs suitable for drug design .
- Steric Effects : Bulkier groups (e.g., naphthyl in NPS-2143) enhance receptor binding specificity but may reduce solubility .
- Chloromethoxy vs.
Biological Activity
2-Chloro-6-(chloromethoxy)benzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C8H7Cl2NO
- Molecular Weight : 202.06 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as reduced inflammation or antimicrobial activity.
- Receptor Modulation : It can bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on cancer cell lines revealed:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of exposure
This indicates that the compound has a potent inhibitory effect on cancer cell proliferation, warranting further investigation into its potential as an anticancer drug.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chlorinated benzonitriles, including this compound. The results highlighted its effectiveness against multi-drug resistant strains, suggesting its potential utility in treating infections that are difficult to manage with existing antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate study published in Cancer Research, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, providing insight into its mechanism as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
